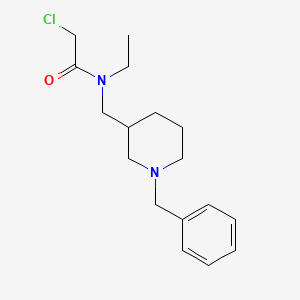

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide

Description

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzyl group, a piperidine ring, and a chloroacetamide moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-3-yl)methyl]-2-chloro-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O/c1-2-20(17(21)11-18)14-16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFIRRDFCVWVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Chloroacetamide Formation: The benzylated piperidine is reacted with chloroacetyl chloride to introduce the chloroacetamide group.

Ethylation: Finally, the compound is ethylated using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide

- 2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-acetamide

- N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

Uniqueness

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHClNO, with a molar mass of approximately 294.82 g/mol. Its structure features a piperidine ring substituted with a benzyl group and an acetamide moiety, which is further chlorinated at the second position. This unique configuration is believed to enhance its reactivity and biological activity .

This compound is thought to interact with various neurotransmitter systems, particularly those involved in pain modulation and mood regulation. Preliminary studies indicate that it may act as a central nervous system depressant, influencing pathways related to analgesia . The compound's mechanism likely involves modulation of receptor activities, particularly in relation to opioid and dopamine receptors.

Analgesic Effects

Research has indicated that compounds similar to this compound exhibit significant analgesic properties. In vitro studies have shown that such compounds can affect pain pathways by binding to specific receptors in the central nervous system. For instance, a study demonstrated that related piperidine derivatives could inhibit pain responses in animal models .

Psychoactive Properties

The compound may also possess psychoactive effects, potentially influencing mood and emotional behavior. Similar compounds have been investigated for their ability to modulate neurotransmitter levels, which could lead to antidepressant or anxiolytic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more potent analogs. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide | CHClNO | Different piperidine position affects activity |

| N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | CHClNO | Cyclopropyl substitution may enhance potency |

| N-(1-benzylpiperidin-4-yl)-N-methylacetamide | CHNO | Lacks chlorine but retains similar activity profile |

This table illustrates how variations in substitution patterns can significantly affect biological activity and pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Analgesic Activity : In a study involving animal models, the compound was found to significantly reduce pain responses compared to control groups, suggesting its potential as an analgesic agent.

- CNS Effects : Another research effort focused on the compound's effects on neurotransmitter levels, revealing that it could modulate serotonin and dopamine pathways, which are critical for mood regulation .

- Receptor Binding Studies : Molecular docking simulations have provided insights into how the compound binds to various receptors, supporting its role as a modulator of pain and mood-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.